molecular formula C7H6N2O2 B1268560 6-amino-1,3-benzoxazol-2(3H)-one CAS No. 22876-17-1

6-amino-1,3-benzoxazol-2(3H)-one

Cat. No. B1268560
CAS RN: 22876-17-1
M. Wt: 150.13 g/mol
InChI Key: STLPJYGZOIEDAJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 6-amino-1,3-benzoxazol-2(3H)-one and its derivatives can be achieved through various methods, including one-pot synthesis and multi-component reactions. For example, a one-pot cascade synthesis has been developed that allows for the efficient creation of 2H-1,4-benzoxazin-3-(4H)-ones, showcasing the compound's diversity in synthesis approaches (Chen, Shen, & Bao, 2009).

Molecular Structure Analysis

Structural analysis of 6-amino-1,3-benzoxazol-2(3H)-one derivatives has been extensively studied, including X-ray diffraction techniques for precise molecular configuration determination. For instance, structural analysis of [(1,3-benzoxazol-2-yl)-(5-chloro-1,3-benzoxazol-2-yl)]amine provided insights into its conformational stability and potential for creating coordination compounds (Téllez et al., 2013).

Chemical Reactions and Properties

6-Amino-1,3-benzoxazol-2(3H)-one undergoes various chemical reactions, forming complex structures with significant biological and chemical properties. The synthesis of 6-amino-2-phenyl-4H-3,1-benzoxazin-4-one derivatives highlighted its reactivity and potential for generating compounds with anti-elastase properties (Colson, Wallach, & Hauteville, 2005).

Physical Properties Analysis

Physical properties, including crystalline structure and density, are crucial for understanding the behavior of 6-amino-1,3-benzoxazol-2(3H)-one in various environments. The molecule's crystallization in different media demonstrates its adaptability and the role of intermolecular interactions in determining its physical state (Téllez et al., 2013).

Chemical Properties Analysis

The chemical properties of 6-amino-1,3-benzoxazol-2(3H)-one, including its reactivity with different chemical agents and its role in synthesis pathways, have been a subject of interest. The compound's ability to form various derivatives through reactions with amino acids and dipeptidyl derivatives showcases its versatility and potential for creating a wide range of biologically active molecules (Reddy, Haranath, Reddy, & Raju, 2005).

Scientific Research Applications

Antimicrobial Activities

6-Amino-1,3-benzoxazol-2(3H)-one and its derivatives have been extensively studied for their antimicrobial properties. Łączkowski et al. (2014) synthesized and characterized several new derivatives, finding significant biological activity against Gram-positive bacteria, particularly against Micrococcus luteus, an opportunistic pathogen (Łączkowski et al., 2014). Ertan-Bolelli et al. (2016) also evaluated similar compounds for their antimicrobial activities, reporting a broad spectrum of activity against various microorganisms including Pseudomonas aeruginosa and Staphylococcus aureus (Ertan-Bolelli, Yildiz, & Ozgen-Ozgacar, 2016).

Synthesis and Chemical Properties

The synthesis and chemical properties of 6-amino-1,3-benzoxazol-2(3H)-one derivatives have been a topic of interest for researchers. Bréhu et al. (2005) focused on the regioselective preparation of various derivatives from specific precursors, highlighting the potential for creating structurally diverse compounds (Bréhu, Fernandes, & Lavergne, 2005). Similarly, Bellamkonda and Chamundeeswari (2020) conducted structural and spectroscopic studies, offering insights into the electronic structure and potential applications of these compounds (Bellamkonda & Chamundeeswari, 2020).

Anti-Quorum Sensing Agents

Miandji et al. (2012) synthesized 1,3-benzoxazol-2(3H)-one derivatives as potential quorum sensing inhibitors (QSIs), finding that specific compounds significantly reduced virulence factors in Pseudomonas aeruginosa, suggesting a role in developing anti-pathogenic drugs (Miandji et al., 2012).

Photodynamics and Molecular Interactions

Gutiérrez et al. (2015) and Alarcos et al. (2015) investigated the photodynamics of 6-amino-1,3-benzoxazol-2(3H)-one derivatives, focusing on intramolecular charge transfer and proton transfer dynamics. These studies provide valuable information for designing materials and systems based on these molecular interactions (Gutiérrez et al., 2015); (Alarcos et al., 2015).

properties

IUPAC Name

6-amino-3H-1,3-benzoxazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O2/c8-4-1-2-5-6(3-4)11-7(10)9-5/h1-3H,8H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STLPJYGZOIEDAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N)OC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90356604
Record name 6-amino-1,3-benzoxazol-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90356604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-amino-1,3-benzoxazol-2(3H)-one

CAS RN

22876-17-1
Record name 6-Amino-3H-benzoxazol-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22876-17-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-amino-1,3-benzoxazol-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90356604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Amino-2-benzoxazolinone
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Synthesis routes and methods

Procedure details

A solution of 6-Nitro-3H-benzooxazol-2-one (8.4 grams, 46.0 mmole) and Tin (16.0 g) in concentrated hydrochloric acid (100 ml) was stirred at 60° C. for 2 hours. The mixture was diluted with water, basified to pH 12 and extracted with ethyl acetate. The combined extracts were dried over Na2SO4, filtered, and concentrated to give an orange solid (2.45 g). MW 150; MS (m/e) 151 (M++1).
Quantity
8.4 g
Type
reactant
Reaction Step One
Name
Quantity
16 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
R Skibiński, T Sławik, M Kaczkowska - JPC-Journal of Planar …, 2011 - akjournals.com
The lipophilicity and specific hydrophobic surface area of fourteen 1,3-benzoxazol-2(3 H )-ones substituted in the benzene ring (fluoro-, chloro-, bromo-, dibromo-, amino-, and nitro-…
Number of citations: 7 akjournals.com

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